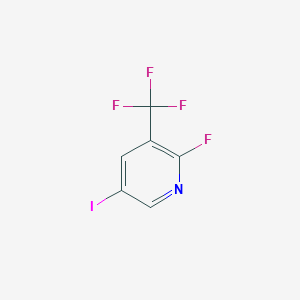

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC16556481

Molecular Formula: C6H2F4IN

Molecular Weight: 290.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H2F4IN |

|---|---|

| Molecular Weight | 290.98 g/mol |

| IUPAC Name | 2-fluoro-5-iodo-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C6H2F4IN/c7-5-4(6(8,9)10)1-3(11)2-12-5/h1-2H |

| Standard InChI Key | TVSUFQOJYFKUCL-UHFFFAOYSA-N |

| Canonical SMILES | C1=C(C=NC(=C1C(F)(F)F)F)I |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

2-Fluoro-5-iodo-3-(trifluoromethyl)pyridine features a pyridine ring substituted at positions 2, 3, and 5 with fluorine, trifluoromethyl (-CF₃), and iodine atoms, respectively. The nitrogen atom at position 1 creates an electron-deficient aromatic system, while the electron-withdrawing groups further polarize the ring, enhancing its reactivity toward nucleophilic and electrophilic agents .

Molecular Formula and Weight

Key Structural Features:

-

Fluorine at Position 2: Enhances metabolic stability and lipophilicity compared to chlorine analogs .

-

Trifluoromethyl at Position 3: Introduces steric bulk and electron-withdrawing effects, directing reactivity toward position 5 .

-

Iodine at Position 5: Serves as a leaving group in cross-coupling reactions, enabling functionalization for drug discovery .

Physicochemical Properties

Data extrapolated from structurally similar compounds (e.g., 2-chloro-5-iodo-3-(trifluoromethyl)pyridine and 5-iodo-2-(trifluoromethyl)pyridine ):

| Property | Value |

|---|---|

| Boiling Point | ~260–265°C (estimated) |

| Density | ~2.05 g/cm³ (estimated) |

| LogP (Partition Coefficient) | 3.3–3.5 (predicted) |

| Solubility | Low in water; soluble in DMSO, DMF |

Synthesis and Manufacturing

Synthetic Routes

Reactivity and Functionalization

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient pyridine ring facilitates NAS at position 5 (iodine site):

-

Cross-Coupling Reactions: Suzuki-Miyaura coupling with aryl boronic acids replaces iodine with aryl groups .

-

Cyanation: Reaction with CuCN yields 5-cyano derivatives for pharmaceutical intermediates .

Radical Reactions

The trifluoromethyl group participates in radical trifluoromethylation, enabling the synthesis of polyfluorinated compounds.

Applications in Research and Industry

Pharmaceutical Intermediates

-

Anticancer Agents: Iodine serves as a placeholder for functional groups targeting kinase inhibitors .

-

Antimicrobials: Fluorine and trifluoromethyl groups enhance bioavailability and target binding .

Agrochemical Development

-

Herbicides: Analogous compounds (e.g., 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine) are precursors to herbicides like trifloxysulfuron .

Materials Science

-

Liquid Crystals: The planar pyridine core and halogen substituents aid in designing thermally stable mesogens .

Analytical Characterization

Spectroscopic Data

Chromatographic Methods

-

HPLC: Reverse-phase C18 column, acetonitrile/water gradient.

Challenges and Future Directions

Synthetic Challenges

-

Regioselectivity: Competing reactions at positions 2 and 5 require careful catalyst selection .

-

Purification: High molecular weight and hydrophobicity complicate isolation .

Research Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume